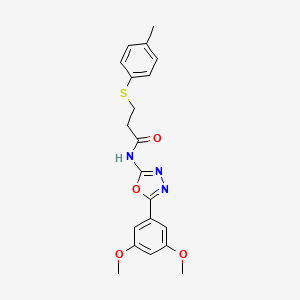

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Description

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-4-6-17(7-5-13)28-9-8-18(24)21-20-23-22-19(27-20)14-10-15(25-2)12-16(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEVJSYHCWYHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of:

- A 1,3,4-oxadiazole ring , which contributes to its biological activity.

- A 3,5-dimethoxyphenyl group and a p-tolylthio moiety that enhance its pharmacological properties.

Its molecular formula is with a molecular weight of approximately 398.48 g/mol .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may inhibit thymidylate synthase (TS), which is crucial for DNA synthesis .

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in various cancer cell lines through pathways involving p53 activation and caspase-3 cleavage .

- Antimicrobial Activity : It exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, enhancing its therapeutic potential .

Anticancer Activity

Research has demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines. The following table summarizes its effectiveness:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Apoptosis induction via p53 pathway |

| U-937 (Leukemia) | 2.41 | Inhibition of TS |

| HeLa (Cervical) | 1.4 | Induction of apoptosis |

| HCT116 (Colon) | 0.47 | Dual inhibition of TS |

These values indicate that the compound is particularly potent against MCF-7 cells compared to other tested lines .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. The following table presents the antimicrobial efficacy against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Bacillus cereus | High |

| Bacillus thuringiensis | Moderate |

| Escherichia coli | Low |

The results suggest that the oxadiazole core enhances lipophilicity, facilitating membrane penetration and target site interaction .

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study highlighted the anticancer effects of oxadiazole derivatives similar to the compound . These derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin, indicating a potential for development into new cancer therapies .

- Antimicrobial Efficacy Evaluation : Another research effort focused on synthesizing new oxadiazole derivatives and evaluating their antimicrobial activity. The findings indicated that modifications in the oxadiazole structure could lead to improved activity against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with 1,3,4-Oxadiazole Derivatives ()

Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides) share the 1,3,4-oxadiazole core and sulfanylpropanamide side chain but differ in substituents:

- Key Differences: 7c–7f feature a 2-amino-1,3-thiazole substituent on the oxadiazole ring, whereas the target compound has a 3,5-dimethoxyphenyl group. The aryl groups on the propanamide (e.g., 3-methylphenyl in 7c) contrast with the p-tolyl group in the target compound. Molecular Weight: The target compound (estimated MW ~382 g/mol) is slightly heavier than 7c (375 g/mol) due to the methoxy and p-tolyl groups.

- Physicochemical Properties :

- Melting Points : 7c–7f exhibit melting points between 134–178°C . The target compound’s melting point is unreported, but methoxy groups may reduce crystallinity compared to methyl substituents.

- Solubility : The 3,5-dimethoxyphenyl group likely enhances lipophilicity compared to the polar thiazole in 7c–7f .

Comparison with Triazole/Thiadiazole Derivatives (–5)

- N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide () :

- N-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide () :

Physicochemical and Spectroscopic Data Comparison

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analysis.

Spectroscopic Characterization :

- IR/NMR : Compounds in were characterized by IR (amide C=O ~1650–1680 cm⁻¹) and NMR (aromatic protons at δ 6.5–7.5 ppm) . The target compound would exhibit similar signals for the amide and methoxy groups.

- Mass Spectrometry : EI-MS data for 7c–7f confirmed molecular ions at m/z 375–389 . The target compound’s molecular ion would likely appear near m/z 382.

Research Findings and Gaps

- Structural Insights : The 3,5-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to smaller substituents in analogs.

- Data Limitations: No experimental data (e.g., melting point, solubility) are available for the target compound, limiting direct comparisons.

- Synthetic Routes : compounds were synthesized via cyclization of thiosemicarbazides, suggesting a plausible route for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.